(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)

CVD precursor liquid delivery organometallic

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), commonly abbreviated as (MeCp)Ir(COD), is a volatile organometallic complex of iridium in the +1 oxidation state. It belongs to the class of cyclopentadienyl-cyclooctadiene iridium(I) precursors.

Molecular Formula C14H19Ir 5*
Molecular Weight 379.52
CAS No. 132644-88-3
Cat. No. B1147526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)
CAS132644-88-3
Molecular FormulaC14H19Ir 5*
Molecular Weight379.52
Structural Identifiers
SMILESCC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir]
InChIInChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

How (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) (CAS 132644-88-3) Enables Low-Temperature Iridium Film Deposition


(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), commonly abbreviated as (MeCp)Ir(COD), is a volatile organometallic complex of iridium in the +1 oxidation state. It belongs to the class of cyclopentadienyl-cyclooctadiene iridium(I) precursors [1]. Distinctive among this class for its low melting point of 38–40°C, (MeCp)Ir(COD) can serve as a room-temperature liquid iridium source for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2]. The compound has been systematically studied for its vapor pressure characteristics, pyrolysis chemistry, and film growth behavior, establishing it as a benchmark precursor for depositing high-purity iridium and iridium oxide thin films on various substrates [3].

Why Generic Iridium CVD/ALD Precursors Cannot Replace (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) Without Process Re-engineering


Although several volatile iridium(I) and iridium(III) complexes are commercially available for CVD and ALD, their physical and chemical properties differ substantially, making them non-interchangeable. The vapor pressure, thermal stability window, decomposition pathway, and film impurity profiles of each precursor dictate distinct optimal processing conditions [1]. Substituting (MeCp)Ir(COD) with a common alternative such as Ir(acac)₃, (EtCp)Ir(COD), or (EtCp)Ir(CHD) without re-optimizing delivery temperature, reactor pressure, and co-reactant ratios typically leads to altered film nucleation density, growth rate, carbon incorporation, and conformality [2]. The quantitative evidence below demonstrates that (MeCp)Ir(COD) occupies a unique position in the precursor design space, particularly for applications requiring low-temperature liquid delivery and high-purity film deposition on temperature-sensitive substrates [3].

Quantitative Evidence: (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) Differentiation for Scientific Selection


Liquid Delivery at Near-Ambient Temperature: Melting Point vs. Unsubstituted CpIr(COD)

(MeCp)Ir(COD) melts at 38–40°C, enabling use as a liquid precursor without solid sublimation, unlike the unsubstituted analogue CpIr(COD), which is a solid at room temperature and requires higher temperatures for vapor transport. This methyl group introduced into the cyclopentadienyl ring lowers intermolecular interactions, resulting in a melting point depression of approximately 40°C relative to CpIr(COD) [1]. The low melting point permits near-room-temperature liquid source delivery, simplifying bubbler design and reducing thermal stress on the precursor during storage and handling [2].

CVD precursor liquid delivery organometallic iridium

Vapor Pressure Competitiveness: (MeCp)Ir(COD) vs. Ir(acac)₃

(MeCp)Ir(COD) exhibits a vapor pressure of ~80 mTorr at 80°C and ~280 mTorr at 120°C, as determined by isothermal thermogravimetric analysis [1]. In contrast, Ir(acac)₃, a widely used iridium(III) precursor, requires sublimation temperatures of ~155°C to achieve comparable vapor pressures; its saturated vapor pressure at 100°C is approximately two orders of magnitude lower [2]. This higher volatility of (MeCp)Ir(COD) at lower temperatures facilitates precursor delivery without excessive heating of source lines, reducing the risk of thermal decomposition before reaching the substrate.

vapor pressure volatility precursor delivery CVD

Film Purity with Co-reactant Oxygen: Carbon Content Below Detection Limit

When co-dosed with oxygen during CVD, (MeCp)Ir(COD) yields iridium films with carbon content below the detection limit of in situ X-ray photoelectron spectroscopy (XPS), indicating <1 atom % carbon [1]. Without oxygen, however, carbon incorporation rises to ~87 atom %, demonstrating that the precursor's ligand set is cleanly removed only in the presence of an oxidizing co-reactant. The acetate-bridged dimer [(COD)Ir(µ-OAc)]₂ can achieve similarly low carbon levels (<1%) without a carrier gas but requires a higher deposition temperature of ~250°C in vacuo [2].

film purity carbon contamination MOCVD iridium films

ALD Growth Per Cycle: (MeCp)Ir(COD) vs. (EtCp)Ir(CHD)

In plasma-enhanced ALD of IrO₂, (MeCp)Ir(COD) yielded a growth-per-cycle (GPC) of 0.66 Å at 150°C as reported by Simon et al., whereas (EtCp)Ir(CHD) under comparable PE-ALD conditions gave a GPC of only 0.28 ± 0.01 Å at 150°C, a factor of ~2.4× lower [1]. This difference is attributed to the distinct ligand sets and their reactivities toward the oxygen plasma co-reactant, highlighting the importance of precursor selection for maximizing throughput in ALD processes.

atomic layer deposition growth per cycle IrO₂ plasma-enhanced ALD

Broad CVD Process Window: Activation Energy and Film Orientation Control

CVD of iridium using (MeCp)Ir(COD) with O₂ co-reactant exhibits an effective activation energy of 71 kJ mol⁻¹, and pure Ir films are obtained over a substrate temperature range of 250–400°C [1]. Below 270°C, films are randomly oriented, while at 350°C, a preferred (200) orientation develops. This broad, well-characterized process window contrasts with alternatives such as Ir(acac)₃, which typically requires deposition temperatures above 300°C and often yields mixed-phase deposits if conditions are not tightly controlled [2].

CVD kinetics activation energy film orientation process window

Step Coverage and Conformality on 3D Structures

(MeCp)Ir(COD)-based CVD has demonstrated excellent step coverage on patterned Si₃N₄ substrates and other topographies, a critical requirement for capacitor electrodes and through-silicon vias in advanced memory devices [1]. While quantitative conformality metrics are often substrate- and aspect-ratio-dependent, the molecular design of (MeCp)Ir(COD)—with its relatively low sticking coefficient compared to more reactive precursors—promotes surface diffusion before decomposition, leading to uniform coverage in high-aspect-ratio features. This behavior is superior to that of inorganic iridium precursors such as IrF₆, which exhibit aggressive chemical reactivity and poor conformality due to high sticking coefficients [2].

step coverage conformality MOCVD 3D integration

High-Value Application Scenarios for (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) in Research and Industry


Low-Temperature PE-ALD of IrOₓ for Flexible Neural Implants

The combination of low melting point (38–40°C) [1] and high GPC in PE-ALD (0.66 Å cycle⁻¹ at 150°C) [2] makes (MeCp)Ir(COD) the precursor of choice for depositing iridium oxide electrodes on temperature-sensitive polymer substrates used in miniaturized neural implants. Competing precursors such as (EtCp)Ir(CHD) deliver less than half the GPC under identical conditions, significantly increasing deposition time and cost for multi-wafer production runs [3].

Conformal Iridium Electrode Coating for High-Density DRAM Capacitors

The excellent step coverage demonstrated on patterned Si₃N₄ [1] and the broad CVD process window (250–400°C) [2] position (MeCp)Ir(COD) as a reliable precursor for depositing conformal iridium electrodes in high-aspect-ratio DRAM capacitor structures. The low activation energy (71 kJ mol⁻¹) ensures uniform film thickness across densely packed features, a critical requirement for maintaining capacitance uniformity in advanced memory nodes [3].

Catalyst Synthesis via Surface-Mediated Decomposition on Rh and Other Transition Metals

Surface science studies reveal that (MeCp)Ir(COD) undergoes clean, oxygen-assisted combustion on rhodium surfaces above 600 K, depositing pure Ir without hydrocarbon contamination [1]. This well-characterized surface chemistry enables the controlled synthesis of bimetallic Ir–Rh catalysts and model catalyst systems for fundamental studies of C–H activation and hydrogenation reactions, where precise control of Ir loading and dispersion is paramount [2].

Iridium Oxide Nanostructures via MOCVD for Electrochemical Water Treatment

Vertically aligned IrO₂ nanorods and nanotubes have been grown by MOCVD using (MeCp)Ir(COD) as the source reagent [1]. The precursor's volatility and clean decomposition under O₂ enable direct growth of nanostructured IrO₂ electrodes with high electrochemical surface area, directly applicable to anodes for electrochemical wastewater treatment. Process optimization has established an optimal Ir film deposition condition of 300 °C, O₂/(MeCp)Ir(COD) molar ratio of 125, and total pressure of 12 Torr [2].

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